1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine
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Overview
Description
1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a propynyl group at the 1-position and an amine group at the 4-position
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to interact with various targets such as estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c .
Mode of Action
Phenylpyrazole insecticides, a class of compounds structurally similar to 1-prop-2-ynylpyrazol-4-amine, function by blocking glutamate-activated chloride channels in insects .
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of pyrazole derivatives have been studied, and they have been found to interact with various targets such as estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and leads to the formation of the desired pyrazole derivative.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: Reactions with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen under visible light without an external photosensitizer.
Substitution: Phenyl isothiocyanate in the presence of a base such as KOH.
Major Products:
Oxidation: Formamides.
Substitution: Benzimidazole-2-thiones.
Scientific Research Applications
1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor in enzymatic reactions.
Medicine: Explored for its cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of materials with specific electronic properties.
Comparison with Similar Compounds
Uniqueness: 1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in the synthesis of complex heterocyclic structures and in applications requiring precise molecular interactions.
Properties
IUPAC Name |
1-prop-2-ynylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGQREXEJBZWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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